Risdiplam - 1825352-65-5

Risdiplam

Catalog Number: EVT-280728
CAS Number: 1825352-65-5
Molecular Formula: C22H23N7O
Molecular Weight: 401.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Risdiplam (RG7916; RO7034067) is a small molecule classified as a survival of motor neuron 2 (SMN2) pre-mRNA splicing modifier. [, , ] It is orally administered and distributes both centrally and peripherally. [, ] Risdiplam's primary role in scientific research is to investigate its potential as a therapeutic agent for Spinal Muscular Atrophy (SMA), a genetic disorder characterized by the loss of motor neurons. []

Mechanism of Action

Risdiplam increases levels of functional Survival Motor Neuron (SMN) protein by modifying the splicing of SMN2 pre-mRNA. [, ] SMA is caused by deletions and/or mutations in the SMN1 gene, leading to insufficient levels of SMN protein. [, ] While SMN1 produces full-length SMN protein, a second gene, SMN2, produces primarily truncated, non-functional SMN protein. [, ] Risdiplam promotes the inclusion of exon 7 in SMN2 mRNA, resulting in increased production of full-length, functional SMN protein. [] This increase in functional SMN protein has been observed in both the central nervous system (CNS) and peripheral tissues. []

Physical and Chemical Properties Analysis

Risdiplam exhibits high passive permeability and is not a substrate for human multidrug resistance protein 1. [] These properties contribute to its ability to effectively distribute into the CNS, as evidenced by cerebrospinal fluid (CSF) levels reflecting free compound concentration in plasma. [] Risdiplam is characterized as a low-turnover compound, indicating a slow rate of metabolism. [] Its metabolism is mediated through a non-cytochrome P450 enzymatic pathway. []

Applications

The primary scientific application of Risdiplam is its use in preclinical and clinical studies investigating its potential as a treatment for SMA. [] These studies have demonstrated Risdiplam's ability to increase functional SMN protein levels, leading to improvements in motor function in patients with SMA. [, , , , , ] Risdiplam has shown efficacy in both pre-symptomatic infants [] and in patients with established SMA across various types and ages. [, , , , , , , ] The oral administration of Risdiplam offers a significant advantage over other SMA treatments that require invasive routes of administration, such as intrathecal injections. [, ] This aspect of Risdiplam has made it a valuable tool for studying the long-term effects of SMN protein restoration in SMA patients. []

Future Directions
  • Long-term safety and efficacy studies: Continued monitoring of the long-term safety and efficacy of Risdiplam is crucial to fully understand its benefits and potential risks in the treatment of SMA. [, ]
  • Understanding the impact of SMN2 copy number: Further research is needed to elucidate the relationship between SMN2 copy number and Risdiplam's efficacy, particularly in patients with lower SMN2 copy numbers. []
  • Investigating the effects of Risdiplam on extraneuronal tissues: Given the systemic distribution of Risdiplam, research exploring its effects on other organ systems beyond the nervous system is warranted, as SMA is increasingly recognized as a multisystem disorder. []

RG7800 (RO6885247)

  • Relevance: RG7800 is structurally related to Risdiplam and shares the same mechanism of action, modulating SMN2 splicing to increase SMN protein levels. [, ] The JEWELFISH study (NCT03032172) investigates the safety and pharmacodynamics of Risdiplam in patients previously treated with RG7800, among other therapies. This suggests a close developmental relationship between the two compounds.

Semantic Scholar Paper Reference Links:

SMN-C2

  • Compound Description: SMN-C2 is a risdiplam analogue investigated for its ability to bind to single-stranded GA-rich RNA in a sequence-specific manner. Studies revealed that a minimum binding sequence of GAAGGAAGG is required for SMN-C2 interaction. This binding occurs within a ligand-binding pocket formed by two sequential GAAG loop-like structures in the RNA.
  • Relevance: SMN-C2, as a Risdiplam analogue, provides valuable insights into the molecular mechanism of single-stranded RNA recognition by small-molecule splicing modulators. Understanding the specific interactions between SMN-C2 and its target RNA sequence can contribute to the development of more potent and selective splicing modifiers, potentially including improved versions of Risdiplam.

Properties

CAS Number

1825352-65-5

Product Name

Risdiplam

IUPAC Name

7-(4,7-diazaspiro[2.5]octan-7-yl)-2-(2,8-dimethylimidazo[1,2-b]pyridazin-6-yl)pyrido[1,2-a]pyrimidin-4-one

Molecular Formula

C22H23N7O

Molecular Weight

401.5 g/mol

InChI

InChI=1S/C22H23N7O/c1-14-9-18(26-29-11-15(2)24-21(14)29)17-10-20(30)28-12-16(3-4-19(28)25-17)27-8-7-23-22(13-27)5-6-22/h3-4,9-12,23H,5-8,13H2,1-2H3

InChI Key

ASKZRYGFUPSJPN-UHFFFAOYSA-N

SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6

Solubility

Soluble in DMSO

Synonyms

Risdiplam; RG7916; RG-7916; RG 7916; RO703406; RO-7034067; RO 7034067;

Canonical SMILES

CC1=CC(=NN2C1=NC(=C2)C)C3=CC(=O)N4C=C(C=CC4=N3)N5CCNC6(C5)CC6

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.